molecular formula C10H7ClN2O4S2 B14561337 5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide CAS No. 61714-48-5

5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide

Cat. No.: B14561337
CAS No.: 61714-48-5
M. Wt: 318.8 g/mol
InChI Key: YRBLVCABFOVGDV-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted thiophenes: Formed by nucleophilic substitution of the chloro group.

    Modified sulfonamides: Formed by substitution of the sulfonamide group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61714-48-5

Molecular Formula

C10H7ClN2O4S2

Molecular Weight

318.8 g/mol

IUPAC Name

5-chloro-4-nitro-N-phenylthiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClN2O4S2/c11-10-8(13(14)15)6-9(18-10)19(16,17)12-7-4-2-1-3-5-7/h1-6,12H

InChI Key

YRBLVCABFOVGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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